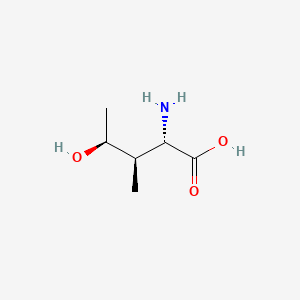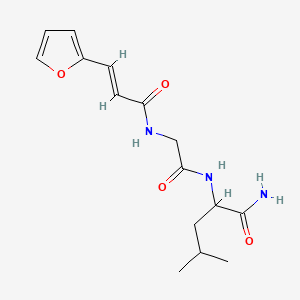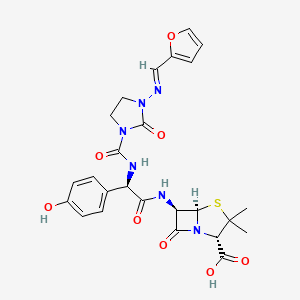
Hydroxyisoleucine
Descripción general
Descripción
4-Hydroxyisoleucine is a non-proteinogenic amino acid extracted and purified from fenugreek seeds . It is known in traditional medicine for its antidiabetic properties . It increases glucose-induced insulin release, in the concentration range of 100 μmol/l to 1 mmol/l, through a direct effect on isolated islets of Langerhans from both rats and humans .
Molecular Structure Analysis
The density functional theory (DFT) study provided support to the findings obtained from drug-like property predictions . The calculated structures of the seven isomers of 4-hydroxyisoleucine, structural parameters for the lowest-lying isomer, its NBO charges, FMOs, and MEP were computed at the B3LYP/Def2TZVP level with the implicit water effects .Chemical Reactions Analysis
The 4-hydroxyisoleucine molecule can behave both as a nucleophilic and electrophilic agent in chemical reactions . Also, these MEP accumulations imply the possibility of intermolecular interactions for this compound .Physical And Chemical Properties Analysis
4-Hydroxyisoleucine is compliant with important drug-like physicochemical properties and pharma giants’ drug-ability rules like Lipinski’s, Pfizer, and GlaxoSmithKline (GSK) rules . It has a molecular formula of C6H13NO3 and a molecular weight of 147.17 .Aplicaciones Científicas De Investigación
Diabetes Treatment
4-HIL: has shown promise as a drug for treating type 2 diabetes mellitus (T2DM) . It’s found in fenugreek seeds and exhibits glucose-dependent insulin-stimulating and insulin-sensitizing activities . Studies have demonstrated its potential in decreasing fasting blood glucose levels, postprandial plasma glucose, and glycated hemoglobin .
Metabolic Syndrome Management
In relation to its anti-diabetic properties, 4-HIL may also play a role in managing metabolic syndrome. It has been observed to correct dyslipidemia and improve renal function, which are common issues in metabolic syndrome .
Obesity and Insulin Resistance
Research suggests that 4-HIL can affect obesity-associated insulin resistance. It may help in reducing triglycerides and total cholesterol while increasing the utilization of glucose and levels of high-density lipoprotein cholesterol .
Fermentation Technology
The artificial synthesis of 4-HIL using fermentation methods is a significant application in biotechnology. By isolating the L-isoleucine dioxygenase gene from bacteria like Bacillus thuringiensis , a higher yield of 4-HIL can be produced compared to conventional methods .
Adaptive Laboratory Evolution
4-HIL: production has been enhanced through adaptive laboratory evolution (ALE) in Corynebacterium glutamicum . This process involves using a lysine biosensor to drive the evolution, resulting in strains with increased 4-HIL production .
Mecanismo De Acción
Target of Action
4-Hydroxyisoleucine (4-HIL), a non-protein amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds, primarily targets the insulin secretion process . It interacts with the islets of Langerhans in both rats and humans, increasing glucose-induced insulin release .
Mode of Action
The mode of action of 4-HIL is glucose-dependent . It is ineffective at low or basal glucose concentrations but potentiates the insulin secretion induced by supranormal concentrations of glucose . The insulin response mediated by 4-HIL depends on glucose concentration . Its mechanism of action is related to increased Akt phosphorylation and reduced activation of Jun N-terminal kinase (JNK)1/2, extracellular signal-regulated kinase (ERK)1/2, p38 mitogen-activated protein kinase (MAPK), and nuclear factor (NF)-κB .
Biochemical Pathways
4-HIL affects the insulin signaling pathway, leading to increased insulin secretion and improved insulin sensitivity . It also impacts the phosphoinositide 3-kinase (PI3K) pathway and the tumor necrosis factor (TNF)-α/metalloproteinase inhibitor 3 pathway (TIMP3), both of which are proposed to affect insulin resistance .
Pharmacokinetics
The pharmacokinetics of 4-HIL have been studied using ultra-performance liquid chromatography-tandem mass spectrometry . It has satisfactory cell permeability and may have central nervous system (CNS) effects due to blood-brain barrier permeation . .
Result of Action
The beneficial effects of 4-HIL are related to the regulation of blood glucose, plasma triglycerides, total cholesterol, free fatty acid levels, and the improvement of liver function . In in vitro and preclinical studies, 4-HIL decreased glucose levels, hepatic glucose production, glucose/insulin ratios, indicators of hepatic damage, triglycerides, and total cholesterol, and increased utilization of glucose and levels of high-density lipoprotein cholesterol .
Action Environment
The action of 4-HIL is influenced by environmental factors. It is worth noting that 4-HIL is a natural product, being part of nature’s chemistry , which suggests it may have a certain degree of stability and efficacy in various environmental conditions.
Safety and Hazards
4-Hydroxyisoleucine is predicted to have satisfactory cell permeability . Blood-brain barrier permeation may add central nervous system (CNS) effects, while a very slight probability of being CYP2C9 substrate exists . None of the well-known toxicities were predicted in silico, being congruent with wet lab results, except for a “very slight risk” for respiratory toxicity predicted .
Direcciones Futuras
4-Hydroxyisoleucine is a potential drug for diabetes and weight control . It is a very logical approach to proceed further with a detailed pharmacokinetics and drug development process for 4-hydroxyisoleucine . The beneficial effects observed are related to the regulation of blood glucose, plasma triglycerides, total cholesterol, free fatty acid levels, and the improvement of liver function .
Propiedades
IUPAC Name |
(2S,3R,4S)-2-amino-4-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCDBFHNMXNME-YUPRTTJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203947 | |
| Record name | Hydroxyisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyisoleucine | |
CAS RN |
55399-93-4 | |
| Record name | (2S,3R,4S)-4-Hydroxyisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55399-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyisoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055399934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYISOLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SWT01T54O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-amino-6-[(3R)-3-amino-4-hydroxybutanoyl]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B1674293.png)





